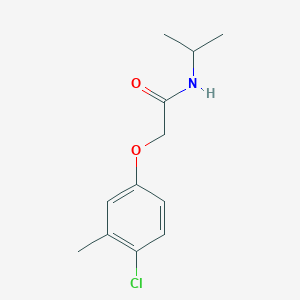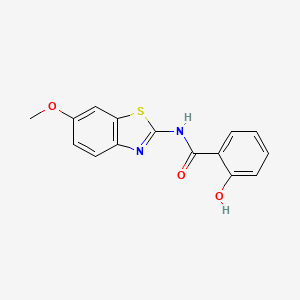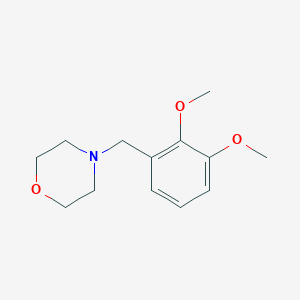
(3,4-difluorophenyl)(3-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-difluorophenyl)(3-pyridinylmethyl)amine, also known as DFPM, is a chemical compound that has gained much attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFPM is a heterocyclic compound that contains both a pyridine and a phenyl ring, making it a versatile molecule for drug design and synthesis.
Mecanismo De Acción
(3,4-difluorophenyl)(3-pyridinylmethyl)amine acts as an allosteric modulator of GPCRs, binding to a site on the receptor that is distinct from the site where the endogenous ligand binds. This results in a conformational change in the receptor that alters its signaling properties. This compound has been shown to increase the affinity of the M3 receptor for its endogenous ligand, acetylcholine, leading to increased bronchodilation in animal models of asthma and COPD.
Biochemical and Physiological Effects:
This compound has been shown to have a number of effects on biochemical and physiological processes. In addition to its activity at the M3 receptor, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synapse, leading to enhanced neurotransmission. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-difluorophenyl)(3-pyridinylmethyl)amine has several advantages for use in laboratory experiments. It is a relatively small molecule, making it easy to synthesize and modify. It also has high affinity for the M3 receptor, making it a useful tool for studying the physiological effects of M3 receptor activation. However, this compound has some limitations as well. It has a relatively short half-life in vivo, meaning that it may not be suitable for long-term studies. Additionally, its effects on other GPCRs are not well understood, which could limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on (3,4-difluorophenyl)(3-pyridinylmethyl)amine. One area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of research is the identification of other GPCRs that are modulated by this compound, which could lead to the development of new therapies for a variety of diseases. Finally, studies on the effects of this compound on other physiological systems, such as the cardiovascular and nervous systems, could provide valuable insights into the potential therapeutic applications of this compound.
Métodos De Síntesis
(3,4-difluorophenyl)(3-pyridinylmethyl)amine can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyridine boronic acid with a difluorophenyl halide in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig amination reaction and the Stille coupling reaction.
Aplicaciones Científicas De Investigación
(3,4-difluorophenyl)(3-pyridinylmethyl)amine has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the use of this compound as a ligand for G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This compound has been shown to have high affinity for the M3 muscarinic receptor, making it a potential candidate for the treatment of diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
3,4-difluoro-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIKZSQMMJDBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-2-(3,4-dichlorophenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B5757283.png)
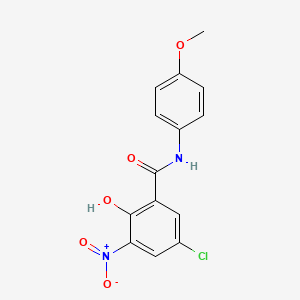
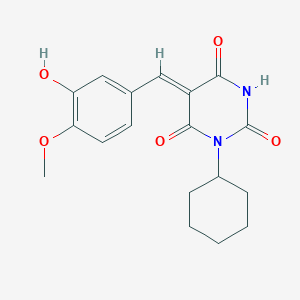
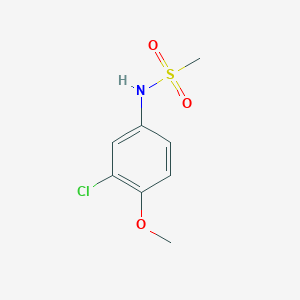
![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
